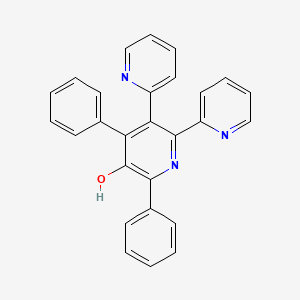

2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol

Beschreibung

Eigenschaften

CAS-Nummer |

88072-72-4 |

|---|---|

Molekularformel |

C27H19N3O |

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol |

InChI |

InChI=1S/C27H19N3O/c31-27-23(19-11-3-1-4-12-19)24(21-15-7-9-17-28-21)26(22-16-8-10-18-29-22)30-25(27)20-13-5-2-6-14-20/h1-18,31H |

InChI-Schlüssel |

ZZKYNNSIJKMLNX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2O)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=N5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds such as azidomethyl-phenyl-pyrazoles followed by electrophilic cyclization and cross-coupling reactions . The reaction conditions often involve the use of iodine-mediated electrophilic cyclization and Suzuki cross-couplings with various boronic acids .

Industrial Production Methods

While specific industrial production methods for 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridinyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metals like copper and silver.

Wirkmechanismus

The mechanism by which 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol exerts its effects involves its

Biologische Aktivität

2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol is a heterocyclic compound with potential biological activity that has garnered interest in medicinal chemistry. This article presents a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol is with a molecular weight of 358.41 g/mol. The compound features multiple aromatic rings and nitrogen-containing pyridine moieties, which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.41 g/mol |

| IUPAC Name | 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol |

Mechanisms of Biological Activity

The biological activity of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes implicated in disease processes. For instance, it may interact with cyclooxygenase (COX) enzymes, potentially reducing inflammation.

- Receptor Modulation : It may act as a ligand for certain receptors involved in neurotransmission or cellular signaling pathways, affecting physiological responses.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol in murine models. Results indicated that the compound significantly reduced edema in paw models induced by carrageenan, highlighting its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol, a comparison with structurally similar compounds was conducted:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2,6-Diphenylpyridine | Moderate anti-inflammatory | COX inhibition |

| 5-Methylpyridine | Weak neuroprotective | Antioxidant activity |

| 4-(Trifluoromethyl)pyridine | Anticancer | Apoptosis induction |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Pyridine Derivatives

2,6-Diphenylpyridin-3-ol

- Structure : Differs in substituent positions (phenyl groups at 2 and 6 vs. 2 and 4).

- Synthesis : Prepared via multi-step condensation reactions (Scheme 10 in ), contrasting with the target compound’s likely complex coupling pathways.

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

- Structure : Contains a fluorine atom and a hydroxypropyl chain, differing in electronic effects.

- Relevance : Fluorine’s electron-withdrawing nature increases acidity of the hydroxyl group, which may enhance hydrogen-bonding capabilities compared to the phenyl-rich target compound .

3,5,6-Trichloro-2-pyridinol

- Structure: Halogenated pyridinol with Cl atoms at positions 3, 5, and 6.

- Properties: High electronegativity of Cl increases polarity and acidity (pKa ~1–2) compared to the target compound’s aryl-substituted pyridinol. This impacts solubility and reactivity in nucleophilic environments .

Diaryl Pyrimidines and Azolopyrimidines

- Example: 2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine (Kunwar et al., 2021).

- Activity: Acts as a DNA intercalator and topoisomerase IIα inhibitor. The fused benzoquinoline core enhances planarity, improving DNA binding compared to the non-fused pyridine scaffold of the target compound .

2,4-Diphenyl-5,6-Dihydrobenzo[h]thiochromen-1-ium Trifluoroacetate

- Structure : Sulfur-containing fused ring system with a trifluoroacetate counterion.

- Properties : Higher lipophilicity (logP = 6.42) due to the sulfur atom and trifluoromethyl group, suggesting superior membrane permeability over the target compound. However, the thiochromene core may reduce metabolic stability .

Halogenated vs. Aryl-Substituted Pyridinols

| Compound | Substituents | Molecular Weight | logP | Key Properties |

|---|---|---|---|---|

| Target Compound | 2,4-Ph; 5,6-Pyridin-2-yl | ~439.5 (calc.) | ~5.2* | High aromaticity, potential DNA binding |

| 3,5,6-Trichloro-2-pyridinol | 3,5,6-Cl | 198.44 | 2.1 | High acidity, polar |

| 2,6-Diphenylpyridin-3-ol | 2,6-Ph | 263.3 | ~3.8 | Moderate solubility, planar structure |

| 5-Fluoro-3-(3-Hydroxypropyl) | 5-F; 3-hydroxypropyl | 171.16 | 0.9 | Enhanced H-bonding, low lipophilicity |

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.